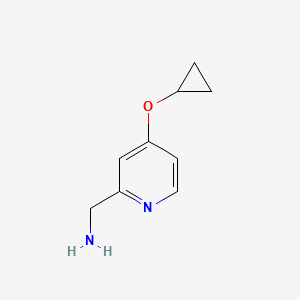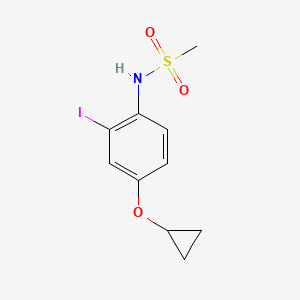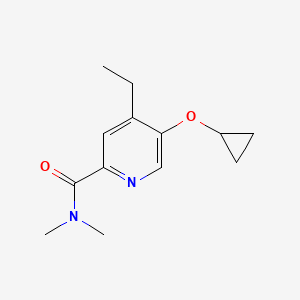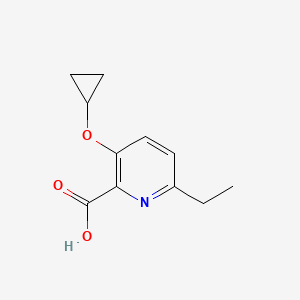
(3-Cyclopropoxy-2-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3-Cyclopropoxy-2-methoxyphenyl)methanamine involves several steps, typically starting with the appropriate phenol derivative. The phenol is first methoxylated to introduce the methoxy group at the 2-position. Following this, a cyclopropyl group is introduced at the 3-position through a cyclopropanation reaction.
Analyse Chemischer Reaktionen
(3-Cyclopropoxy-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-2-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(3-Cyclopropoxy-2-methoxyphenyl)methanamine can be compared with other similar compounds, such as:
(3-Cyclopropoxy-2-methoxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(3-Cyclopropoxy-2-methoxyphenyl)propanamine: Contains a propanamine group.
(3-Cyclopropoxy-2-methoxyphenyl)butanamine: Features a butanamine group.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(3-cyclopropyloxy-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-8(7-12)3-2-4-10(11)14-9-5-6-9/h2-4,9H,5-7,12H2,1H3 |
InChI-Schlüssel |
GVIIVFGKIGDOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1OC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















